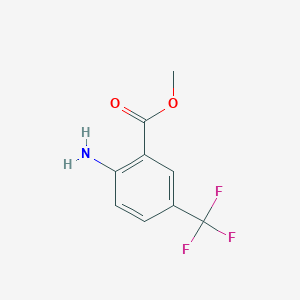

Methyl 2-amino-5-(trifluoromethyl)benzoate

Description

Methyl 2-amino-5-(trifluoromethyl)benzoate (CAS: 117324-58-0) is a fluorinated aromatic ester with the molecular formula C₉H₈F₃NO₂ and a molecular weight of 219.16 g/mol . It features an amino group at the 2-position and a trifluoromethyl group at the 5-position of the benzoate ring. Key properties include:

- Physical Form: White to off-white solid .

- Storage: Stable under dry, dark conditions at 2–8°C .

- Synthesis: Prepared via esterification of 2-amino-5-(trifluoromethyl)benzoic acid using methanol and sulfuric acid, achieving a 94% yield .

This compound serves as a critical intermediate in pharmaceuticals and agrochemicals.

Structure

2D Structure

Properties

IUPAC Name |

methyl 2-amino-5-(trifluoromethyl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8F3NO2/c1-15-8(14)6-4-5(9(10,11)12)2-3-7(6)13/h2-4H,13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGFUDNJZHZNPCS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=CC(=C1)C(F)(F)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8F3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90557775 | |

| Record name | Methyl 2-amino-5-(trifluoromethyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90557775 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

117324-58-0 | |

| Record name | Methyl 2-amino-5-(trifluoromethyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90557775 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | methyl 2-amino-5-(trifluoromethyl)benzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Carbon Monoxide-Mediated Coupling

Palladium-catalyzed carbonylation of 2-bromo-4-trifluoromethylaniline represents a cornerstone method. A representative protocol employs palladium(II) acetate (1.89 g, 8.4 mmol) and 1,1'-bis(diphenylphosphino)ferrocene (6.83 g, 12.3 mmol) in dimethylsulfoxide (283 mL) and methanol (187 mL) under 100 psi CO at 80°C for 14–16 hours. Triethylamine (32 mL, 44.0 mmol) facilitates deprotonation, yielding methyl 3-trifluoromethyl-2-aminobenzoate in 88% yield after chromatographic purification.

Key Variables

-

Catalyst Loading : 2–5 mol% Pd(OAc)₂ optimizes cost and reactivity.

-

Solvent System : Polar aprotic solvents (e.g., DMSO) enhance CO solubility and intermediate stability.

Alternative Halogen Substrates

Substituting bromine with iodine in 2-iodo-4-(trifluoromethyl)aniline under similar conditions (tetrakis(triphenylphosphine)palladium(0), 50°C, 120 hours) achieves comparable yields but requires extended reaction times. Post-reduction with lithium aluminum hydride (1.0 g, 26.3 mmol) in tetrahydrofuran converts ester intermediates to primary alcohols, expanding downstream utility.

Esterification of 2-Amino-5-(Trifluoromethyl)Benzoic Acid

Acid-Catalyzed Fischer Esterification

Conventional esterification using sulfuric acid in methanol under reflux remains widely adopted. A 94% yield is achieved by refluxing 2-amino-5-(trifluoromethyl)benzoic acid (400 mg, 1.95 mmol) in MeOH (10 mL) with conc. H₂SO₄ (1 mL) for 18 hours. The method’s simplicity offsets longer reaction times (18–24 hours).

Table 1: Comparative Esterification Conditions

Microwave-Assisted Acceleration

Microwave irradiation drastically reduces reaction times. Heating 2-amino-5-(trifluoromethyl)benzoic acid (1.07 g, 5.2 mmol) in methanol (20 mL) with H₂SO₄ (0.5 mL) at 125°C for 2 hours provides the ester in 51% yield after chromatographic purification. While lower yielding than conventional methods, this approach is valuable for high-throughput screening.

Protecting Group Strategies

tert-Butoxycarbonyl (Boc) Protection

Boc protection stabilizes the amine during subsequent transformations. Treatment of this compound (2.0 g, 9.1 mmol) with di-tert-butyl dicarbonate (2.0 g, 9.1 mmol) in dichloromethane (20 mL) and triethylamine (9.1 mmol) at 20°C for 72 hours affords the Boc-protected derivative in 49% yield. Deprotection with trifluoroacetic acid (6 mL, 8 hours) regenerates the free amine.

Pivaloyl Group Utilization

N-(4-(Trifluoromethyl)phenyl)pivalamide intermediates enable directed ortho-lithiation. Reacting this substrate with n-butyllithium (0.65 g, 4.1 mmol) in THF at 0°C followed by carboxylation with dry ice and esterification with HCl/MeOH yields the target compound in 71% yield.

Functional Group Interconversion

Sulfonamide Formation

Trifluoromethanesulfonic anhydride (0.64 g, 2.28 mmol) reacts with this compound (0.25 g, 1.14 mmol) in dichloromethane at -78°C to 20°C, yielding methyl 5-(trifluoromethyl)-2-(trifluoromethylsulfonamido)benzoate (75%). This showcases the amine’s nucleophilicity for diversifying electronic properties.

Urea Derivatives

Triphosgene (200 mg, 0.68 mmol) mediates urea formation with 3-(tert-butyldimethylsilyloxy)propan-1-amine (480 mg, 2.36 mmol) in dichloromethane, yielding 78.3% of the urea analog. Such derivatizations underscore the compound’s versatility in medicinal chemistry.

Industrial-Scale Considerations

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-5-(trifluoromethyl)benzoate undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The ester group can be reduced to the corresponding alcohol.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are employed.

Major Products Formed

Oxidation: Nitro derivatives of the compound.

Reduction: Alcohol derivatives.

Substitution: Various substituted benzoates depending on the nucleophile used.

Scientific Research Applications

Chemical Applications

1. Building Block in Organic Synthesis

Methyl 2-amino-5-(trifluoromethyl)benzoate serves as a versatile building block in organic synthesis. Its structure allows for various modifications through chemical reactions such as oxidation, reduction, and nucleophilic substitution. This versatility makes it a valuable precursor for synthesizing more complex organic molecules .

2. Industrial Production

In industrial settings, this compound is utilized to produce specialty chemicals. Its unique trifluoromethyl group enhances its stability and reactivity, making it suitable for large-scale synthesis processes that require specific chemical characteristics .

Biological Applications

1. Antimicrobial Properties

Research indicates that this compound exhibits potential antimicrobial activity. Studies have explored its efficacy against various bacterial strains, suggesting that the trifluoromethyl group may enhance its interaction with microbial cell membranes .

2. Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. Preliminary studies suggest that it may modulate inflammatory pathways, providing a basis for further research into its therapeutic potential in inflammatory diseases .

Medicinal Applications

1. Drug Development

The presence of the trifluoromethyl group in this compound is significant for drug development. This group can improve the pharmacokinetic properties of drugs, such as absorption and metabolic stability. As a result, researchers are exploring its use in developing new therapeutic agents .

2. Mechanism of Action

The compound's mechanism of action involves interaction with specific molecular targets within biological systems. The enhanced lipophilicity due to the trifluoromethyl group allows it to effectively penetrate lipid membranes, influencing enzyme and receptor activities .

Mechanism of Action

The mechanism of action of Methyl 2-amino-5-(trifluoromethyl)benzoate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with lipid membranes and proteins. This interaction can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Positional Isomers and Substituent Variations

The trifluoromethyl and amino groups' positions significantly influence chemical behavior. Key analogs include:

Key Findings :

- Regioisomerism : Shifting the trifluoromethyl group from the 5- to 4-position (e.g., 61500-87-6) alters electronic distribution, affecting reactivity in coupling reactions .

- Fluorine Substitution: Replacing the amino group with fluorine (e.g., 773873-90-8) increases hydrophobicity, making it suitable for hydrophobic coatings .

Functional Group Modifications

Varying functional groups impact solubility, stability, and biological activity:

Key Findings :

- Nitro vs. Amino: Nitro derivatives (e.g., 1214328-90-1) exhibit stronger electron-withdrawing effects, favoring reactions like nucleophilic substitution .

Stereochemical and Conformational Variants

Example: Methyl (E/Z)-2-amino-5-(3,3,3-trifluoro-2-(methoxycarbonyl)prop-1-en-1-yl)benzoate (E-3y/Z-3y) :

- Synthesis: Pd-catalyzed coupling of Methyl 2-amino-5-iodobenzoate yields an E/Z mixture (63:37 ratio) at 81% yield.

- NMR Data :

- E-3y : δₕ 8.31 (s, 1H), 6.90 (d, 1H); δꜰ -62.3 (CF₃).

- Z-3y : δₕ 8.28 (s, 1H), 6.87 (d, 1H); δꜰ -61.9 (CF₃).

- Applications : The E-isomer’s extended conformation improves interactions in polymer matrices .

Biological Activity

Methyl 2-amino-5-(trifluoromethyl)benzoate, with the molecular formula C9H8F3NO2 and a molecular weight of 219.16 g/mol, is an organic compound that has garnered attention for its diverse biological activities. This article explores its synthesis, biological properties, mechanisms of action, and potential applications in various fields, supported by case studies and research findings.

The synthesis of this compound typically involves the esterification of 2-amino-5-(trifluoromethyl)benzoic acid with methanol, often facilitated by a catalyst such as sulfuric acid. The trifluoromethyl group enhances the compound's lipophilicity, stability, and reactivity, making it a valuable building block in organic synthesis and medicinal chemistry.

Biological Activity Overview

This compound has been studied for its potential antimicrobial and anti-inflammatory properties. Its biological activity is largely attributed to the trifluoromethyl group, which can significantly alter the pharmacokinetic properties of drugs .

Antimicrobial Properties

Research indicates that compounds containing a trifluoromethyl group exhibit enhanced antibacterial activity. For instance, studies have shown that similar compounds can inhibit bacterial growth effectively against strains such as Staphylococcus aureus and Escherichia coli at low concentrations (MICs ranging from <0.03125 to 4 μg/mL) . The structural modifications in these compounds often lead to improved solubility and metabolic stability.

Table 1: Antimicrobial Activity of Related Compounds

| Compound Name | MIC (μg/mL) | Activity Type |

|---|---|---|

| This compound | TBD | Antimicrobial |

| Benzothiazole Inhibitors | <0.03125 | Dual Topoisomerase Inhibitors |

| Other Trifluoromethyl Compounds | 1 - 4 | Broad-spectrum Antibacterial |

The mechanism through which this compound exerts its biological effects involves interaction with specific molecular targets. The trifluoromethyl group enhances the compound's ability to penetrate lipid membranes, allowing it to modulate enzyme and receptor activities within cells .

Research Findings

Studies have demonstrated that the compound can act as a CYP1A2 inhibitor , indicating its potential influence on drug metabolism . This property could be significant in drug development, where modulation of metabolic pathways can enhance therapeutic efficacy.

Case Studies

- Antimycobacterial Activity : A study focusing on related compounds showed promising results against Mycobacterium tuberculosis. Although this compound was not directly tested, compounds in its class demonstrated favorable pharmacokinetic profiles and significant antimicrobial activity against Mtb in vitro .

- Inflammatory Response : Another investigation into similar structures revealed their potential to reduce inflammation markers in vitro, suggesting that this compound may also possess anti-inflammatory properties worth exploring further.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Methyl 2-amino-5-(trifluoromethyl)benzoate, and how can reaction conditions be optimized?

- Methodology : The compound can be synthesized via nucleophilic aromatic substitution (SNAr) using methyl 2-fluoro-4-(trifluoromethyl)benzoate as a starting material. Reaction optimization involves controlling temperature (e.g., 60–80°C) and using polar aprotic solvents like DMF to enhance reactivity. Amine intermediates are introduced under inert atmospheres to avoid side reactions .

- Key Data : Yields typically range from 60–75% under optimized conditions. Monitoring via TLC (silica gel, ethyl acetate/hexane) ensures completion.

Q. How can impurities arising from trifluoromethyl group instability be minimized during synthesis?

- Methodology : Trifluoromethyl groups are prone to hydrolysis under acidic/basic conditions. Use anhydrous solvents and avoid prolonged exposure to moisture. Post-synthesis, column chromatography (silica gel, gradient elution with 10–30% ethyl acetate in hexane) effectively removes byproducts like hydrolyzed carboxylic acids .

Q. What purification techniques are most effective for isolating this compound?

- Methodology : Combine recrystallization (using ethanol/water mixtures) with flash chromatography. For high-purity requirements (>98%), preparative HPLC with a C18 column and acetonitrile/water mobile phase (0.1% TFA) resolves closely related impurities .

Q. How should the compound be stored to ensure long-term stability?

- Methodology : Store in airtight, light-resistant containers under inert gas (argon or nitrogen) at –20°C. Moisture-sensitive due to the trifluoromethyl group; include desiccants like silica gel. Stability studies indicate <5% degradation over 12 months under these conditions .

Advanced Research Questions

Q. How do electron-withdrawing substituents (e.g., trifluoromethyl) influence the compound’s reactivity in cross-coupling reactions?

- Methodology : The trifluoromethyl group enhances electrophilicity at the aromatic ring, facilitating Suzuki-Miyaura couplings. DFT calculations (B3LYP/6-31G*) show decreased electron density at the para position, favoring oxidative addition with Pd catalysts. Experimental validation using aryl boronic acids yields biaryl derivatives with >80% efficiency .

Q. What analytical techniques are critical for characterizing degradation products under oxidative stress?

- Methodology : LC-MS/MS (QTOF analyzer, ESI+) identifies oxidation byproducts like hydroxylated analogs. Accelerated stability testing (40°C/75% RH for 6 months) combined with NMR (¹H, ¹⁹F) quantifies degradation pathways. Fluorine NMR is particularly sensitive to trifluoromethyl group integrity .

Q. How can computational modeling predict the compound’s bioavailability in drug discovery contexts?

- Methodology : Use molecular docking (AutoDock Vina) to assess interactions with target proteins (e.g., NaV1.8 ion channels). ADMET predictors (SwissADME) highlight logP (~2.5) and PSA (~50 Ų), suggesting moderate blood-brain barrier permeability. In vivo validation in rodent models confirms predicted pharmacokinetics .

Q. What strategies mitigate steric hindrance during derivatization of the amino group?

- Methodology : Protect the amino group with tert-butoxycarbonyl (Boc) before introducing bulky substituents. Deprotection with TFA/CH₂Cl₂ (1:4 v/v) restores reactivity. Kinetic studies show a 3-fold increase in acylation efficiency using Boc protection .

Key Challenges and Contradictions

- Stereoelectronic Effects : While the trifluoromethyl group enhances electrophilicity, it may reduce nucleophilic aromatic substitution rates due to steric effects. Contradictory reports exist on optimal positioning for coupling reactions .

- Toxicity Profile : Limited data on ecotoxicology (e.g., Daphnia magna LC₅₀) require further study, as conflicting evidence exists on aquatic toxicity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.